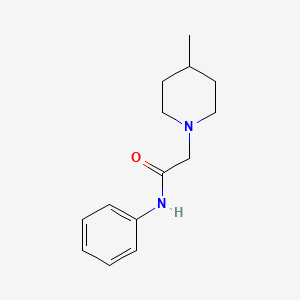
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea (CBMTU) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CBMTU is a thiourea derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are crucial for the proper functioning of cells, including cell division. By inhibiting tubulin polymerization, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to have anti-inflammatory and antioxidant effects. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea for lab experiments is its high purity and yield, which makes it ideal for use in various assays. Additionally, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to be stable under various conditions, which is crucial for maintaining the integrity of experiments. However, one limitation of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea is its potential toxicity, which needs to be carefully considered when using it in experiments.
将来の方向性
There are several future directions for N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea research. One area of interest is the development of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea analogs with improved anticancer properties and reduced toxicity. Additionally, further research is needed to understand the precise mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea and its effects on different types of cancer cells. Finally, the potential applications of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea in other areas, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea is a promising chemical compound with potential applications in scientific research, particularly in the field of cancer research. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects and has been found to inhibit the growth of various cancer cell lines. Future research is needed to further understand the mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea and its potential applications in other areas.
合成法
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea can be synthesized using various methods, including the reaction of 4-chlorobenzyl isothiocyanate with 2-methoxybenzylamine. Another method involves the reaction of 4-chlorobenzylamine with 2-methoxybenzyl isothiocyanate. Both methods result in the formation of N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea with high yield and purity.
科学的研究の応用
N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to have potential applications in scientific research, particularly in the field of cancer research. N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(4-chlorobenzyl)-N'-(2-methoxybenzyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in cancer treatment.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-20-15-5-3-2-4-13(15)11-19-16(21)18-10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBHRNGWCUQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-methoxybenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B5810125.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)
![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)

![1H-indene-1,2,3-trione 2-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5810196.png)
